
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Aplicaciones Científicas De Investigación
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic thiazole ring without additional substituents.
2-Aminothiazole: Contains an amino group at the 2-position.
Benzothiazole: Features a fused benzene ring with the thiazole ring.
Uniqueness
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which can enhance its biological activity and specificity. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other thiazole derivatives .
Propiedades
Número CAS |
96159-89-6 |
|---|---|
Fórmula molecular |
C9H7Cl2NS |
Peso molecular |
232.13 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H7Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
Clave InChI |
AZCUZNVOBLHLAN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


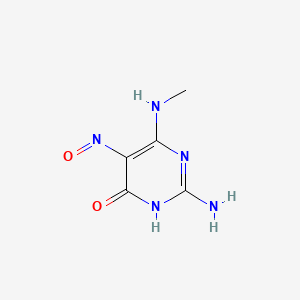
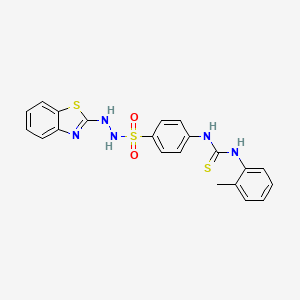
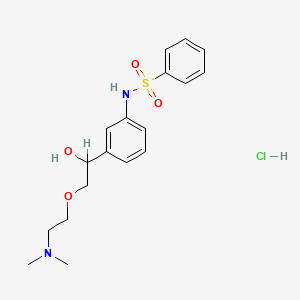
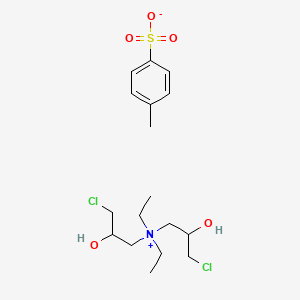


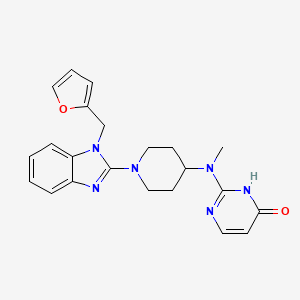
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
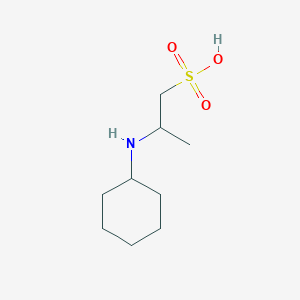

![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

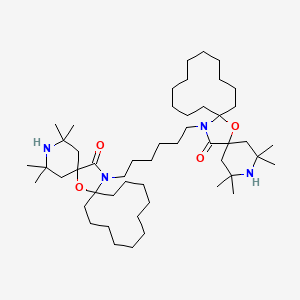
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
